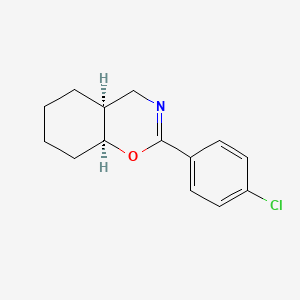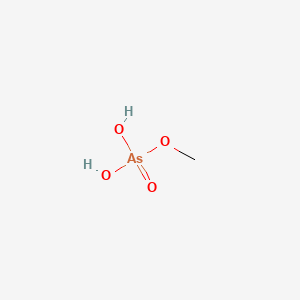
Arsenic acid (H3AsO4), monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic acid (H3AsO4), monomethyl ester, is an organoarsenic compound It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsenic acid (H3AsO4), monomethyl ester, can be synthesized through several methods. One common approach involves the reaction of arsenic acid with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction proceeds as follows: [ \text{H}_3\text{AsO}_4 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound, typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Arsenic acid (H3AsO4), monomethyl ester, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenous acid.
Aplicaciones Científicas De Investigación
Arsenic acid (H3AsO4), monomethyl ester, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides, herbicides, and fungicides, as well as in the glass-making industry to remove impurities.
Mecanismo De Acción
The mechanism by which arsenic acid (H3AsO4), monomethyl ester, exerts its effects involves its interaction with cellular components. It can bind to proteins, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to methylate DNA and proteins is also a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Arsenic acid (H3AsO4): The parent compound without the methyl group.
Dimethylarsinic acid (C2H7AsO2): A related compound with two methyl groups.
Arsenous acid (H3AsO3): A lower oxidation state arsenic compound.
Uniqueness
Arsenic acid (H3AsO4), monomethyl ester, is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
70786-76-4 |
|---|---|
Fórmula molecular |
CH5AsO4 |
Peso molecular |
155.97 g/mol |
Nombre IUPAC |
methoxyarsonic acid |
InChI |
InChI=1S/CH5AsO4/c1-6-2(3,4)5/h1H3,(H2,3,4,5) |
Clave InChI |
FRLCRPUWDUKNGO-UHFFFAOYSA-N |
SMILES canónico |
CO[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




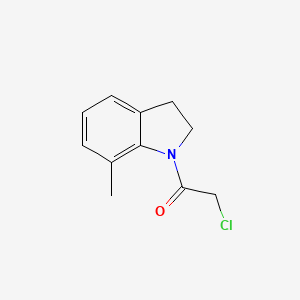
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

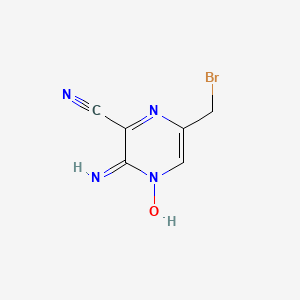
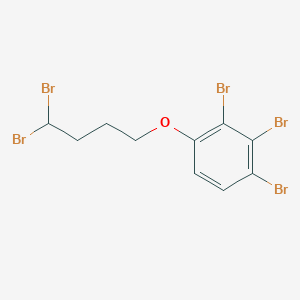
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)

